molecular formula C14H9BrO B11106223 2-Bromo-3-methyl-9H-fluoren-9-one

2-Bromo-3-methyl-9H-fluoren-9-one

Cat. No.: B11106223
M. Wt: 273.12 g/mol
InChI Key: BMWQDQMOJJRDBU-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-9H-fluoren-9-one is a brominated derivative of fluorenone, characterized by the presence of a bromine atom at the second position and a methyl group at the third position of the fluorenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-9H-fluoren-9-one typically involves the bromination of 3-methyl-9H-fluoren-9-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or ethanol. The reaction is usually conducted under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-methyl-9H-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. Additionally, its planar structure allows for π-π stacking interactions with aromatic residues in biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methyl-9H-fluoren-9-one is unique due to the combined presence of both bromine and methyl groups, which impart distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in synthetic chemistry and material science .

Properties

Molecular Formula

C14H9BrO

Molecular Weight

273.12 g/mol

IUPAC Name

2-bromo-3-methylfluoren-9-one

InChI

InChI=1S/C14H9BrO/c1-8-6-11-9-4-2-3-5-10(9)14(16)12(11)7-13(8)15/h2-7H,1H3

InChI Key

BMWQDQMOJJRDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)C3=CC=CC=C32

Origin of Product

United States

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